5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid
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Overview
Description
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring, which is further connected to a nicotinic acid moiety. This compound is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of azetidine with a tert-butoxycarbonyl group, followed by its coupling with nicotinic acid. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new chemical entities.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Medicine: It serves as a key intermediate in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, revealing the active azetidine moiety, which can then bind to its target. This binding can modulate the activity of the target protein, leading to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Another compound with a similar structure, used in PROTAC development for targeted protein degradation.
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: A related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid is unique due to its combination of the azetidine ring and nicotinic acid moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable tool in the development of new therapeutic agents and in the study of complex biological systems.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-11(8-16)9-4-10(12(17)18)6-15-5-9/h4-6,11H,7-8H2,1-3H3,(H,17,18) |
InChI Key |
KQYIMPKFLBNWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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